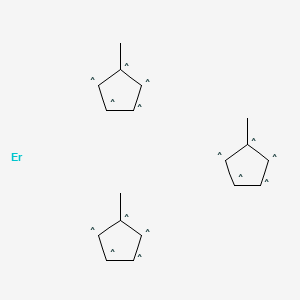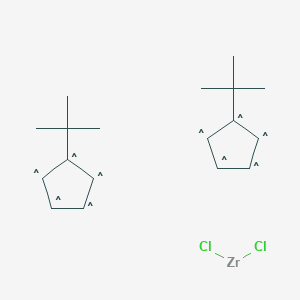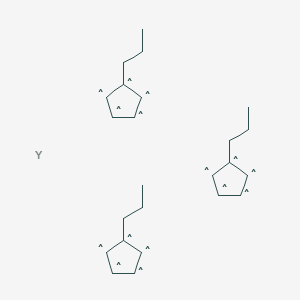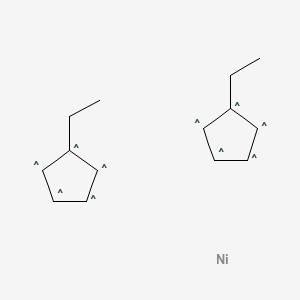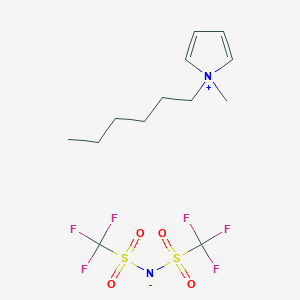
1-HEXYL-1-METHYLPYRROLIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties such as high thermal stability, low volatility, and excellent ionic conductivity . This compound is widely used in various scientific and industrial applications due to its ability to dissolve a wide range of substances and its electrochemical stability .
作用机制
Target of Action
It is known that this compound belongs to a class of electrolytic materials used in the fabrication of lithium-ion batteries .
Mode of Action
The mode of action of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is primarily physical rather than biochemical. As an ionic liquid, it has a wide electrochemical window and high viscosity, making it a useful candidate in electrochemical energy applications .
Biochemical Pathways
Instead, it plays a role in the electrochemical pathways involved in energy storage and transfer within lithium-ion batteries .
Result of Action
The result of the action of this compound is the facilitation of energy storage and transfer within lithium-ion batteries. This is achieved through its role as an electrolyte, which allows for the movement of ions between the anode and cathode of the battery .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, its physical properties such as density and viscosity can change with temperature . Therefore, the efficiency and stability of the batteries in which it is used can be affected by these environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is typically synthesized through a quaternization reaction where 1-methylpyrrolidine is reacted with hexyl bromide to form 1-hexyl-1-methylpyrrolidinium bromide. This intermediate is then treated with lithium bis(trifluoromethylsulfonyl)imide to yield the desired ionic liquid .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
化学反应分析
Types of Reactions: 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrrolidinium cation.
Redox Reactions: It can also undergo redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides and alkoxides.
Redox Reactions: These reactions often involve the use of electrochemical cells with specific electrolytes and applied potentials.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidinium salts .
科学研究应用
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
相似化合物的比较
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: Similar in structure but with a butyl group instead of a hexyl group.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Contains an imidazolium cation instead of a pyrrolidinium cation.
Uniqueness: 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is unique due to its longer alkyl chain, which can influence its solubility and interaction with other molecules. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
属性
CAS 编号 |
380497-19-8 |
|---|---|
分子式 |
C13H24F6N2O4S2 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-1-methylpyrrolidin-1-ium |
InChI |
InChI=1S/C11H24N.C2F6NO4S2/c1-3-4-5-6-9-12(2)10-7-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-11H2,1-2H3;/q+1;-1 |
InChI 键 |
WHLFUNXODNBHOT-UHFFFAOYSA-N |
SMILES |
CCCCCC[N+]1(C=CC=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
规范 SMILES |
CCCCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


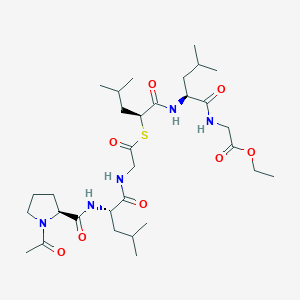
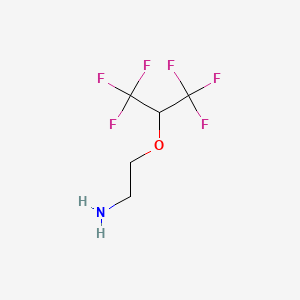
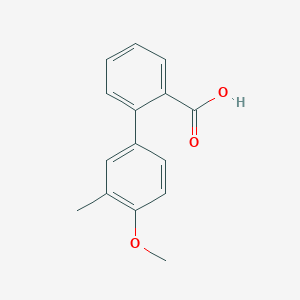
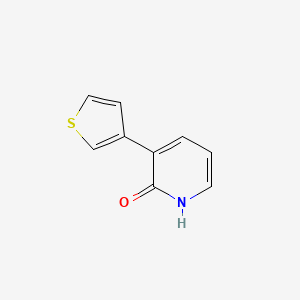
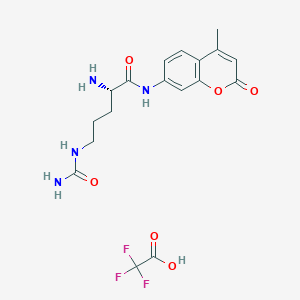
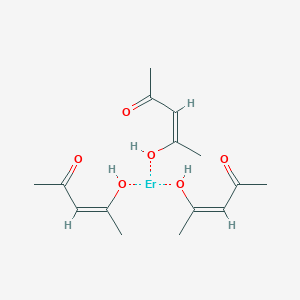
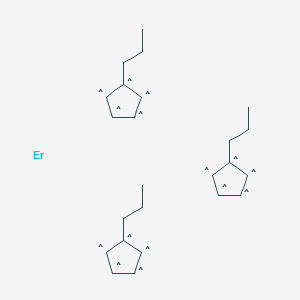
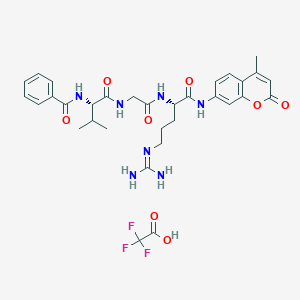
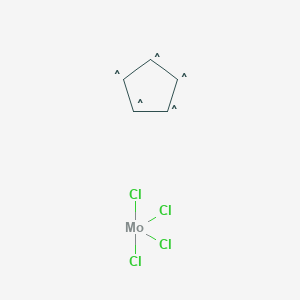
![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6318714.png)
